7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid
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Overview
Description
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is a heterocyclic compound with a unique structure that includes a fluorine atom, an oxo group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative with additional oxygen-containing groups, while reduction may produce a hydroxylated derivative.
Scientific Research Applications
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and oxo group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical properties.
Benzo[d]thiazole-2-thiol derivatives: Share a similar heterocyclic structure but with sulfur instead of oxygen, resulting in different reactivity and applications.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution. These characteristics can enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C8H4FNO4 |
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Molecular Weight |
197.12 g/mol |
IUPAC Name |
7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H4FNO4/c9-4-1-3(7(11)12)2-5-6(4)14-8(13)10-5/h1-2H,(H,10,13)(H,11,12) |
InChI Key |
MLBJKYLWZSOWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)F)C(=O)O |
Origin of Product |
United States |
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